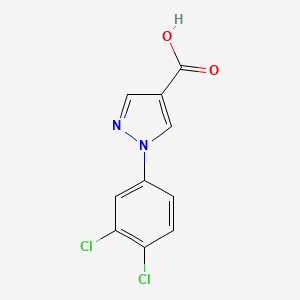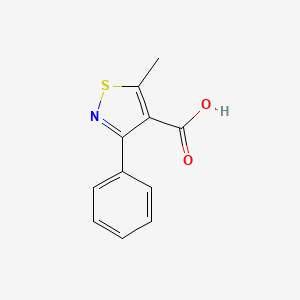
3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for “3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole” is not available in the search results .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as color, density, hardness, melting and boiling points, and reactivity . Unfortunately, the specific physical and chemical properties of “this compound” are not available in the search results.Wissenschaftliche Forschungsanwendungen
3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs. This compound has also been used to study the effects of environmental toxins on biological systems. It has been used in the study of the mechanism of action of drugs, as well as in the development of new drugs.
Wirkmechanismus
3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole has been shown to interact with proteins and other molecules, leading to a variety of biochemical and physiological effects. This compound has been shown to bind to the active sites of enzymes, leading to the inhibition of enzyme activity. This compound has also been shown to bind to receptors, leading to the activation or inhibition of signal transduction pathways. This compound has also been shown to interact with DNA, leading to the alteration of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes involved in metabolism, leading to decreased metabolic activity. This compound has also been shown to inhibit the activity of enzymes involved in signal transduction pathways, leading to decreased cell signaling. This compound has also been shown to interact with DNA, leading to altered gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, making it an attractive option for use in experiments. This compound is also relatively stable, making it suitable for use in long-term experiments. This compound is also relatively non-toxic, making it safe to use in experiments.
However, this compound also has several limitations for use in laboratory experiments. This compound is not very soluble in water, making it difficult to use in aqueous solutions. This compound is also not very stable in the presence of light or heat, making it difficult to use in experiments that require long-term storage.
Zukünftige Richtungen
Future research on 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Research could also focus on developing new methods for synthesizing this compound and improving its solubility in aqueous solutions. Research could also focus on developing new applications for this compound, such as in the development of new drugs or in the study of environmental toxins. Finally, research could focus on further investigating the potential advantages and limitations of this compound for use in laboratory experiments.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-9-11-7-13(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRTZOYIIDQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138624-87-0 | |
| Record name | 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




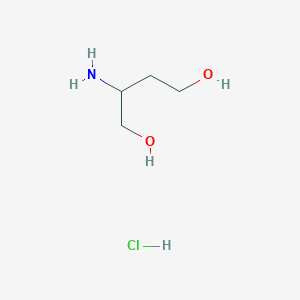
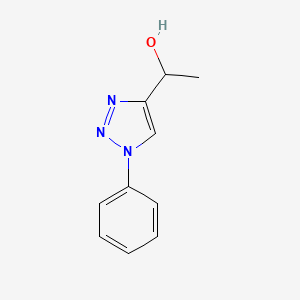
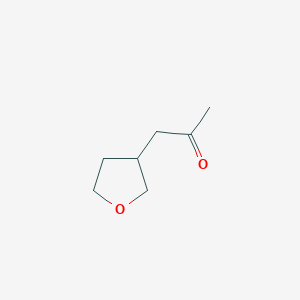

![1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B3378138.png)

